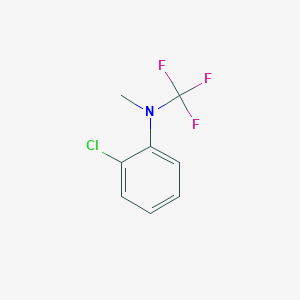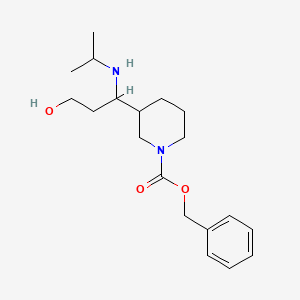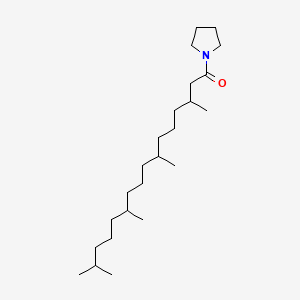
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine is a complex organic compound known for its unique structure and properties It belongs to the class of acyclic diterpenoids, which are compounds made of four consecutive isoprene units that do not contain a cycle
Vorbereitungsmethoden
The synthesis of 1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine typically involves the reaction of 3,7,11,15-Tetramethylhexadecanoic acid with pyrrolidine. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine can be compared with other similar compounds, such as:
3,7,11,15-Tetramethylhexadecanol: This compound is a long-chain fatty alcohol with similar structural features but different functional groups.
3,7,11,15-Tetramethylhexadecyl acetate: This ester has a similar carbon backbone but differs in its ester functional group.
Phytol: A diterpenoid alcohol with a similar isoprene unit structure but different functional groups.
The uniqueness of this compound lies in its specific combination of the pyrrolidine moiety with the tetramethylhexadecanoyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56630-63-8 |
|---|---|
Molekularformel |
C24H47NO |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
3,7,11,15-tetramethyl-1-pyrrolidin-1-ylhexadecan-1-one |
InChI |
InChI=1S/C24H47NO/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-16-23(5)19-24(26)25-17-6-7-18-25/h20-23H,6-19H2,1-5H3 |
InChI-Schlüssel |
KBENWCSBIJHQTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)N1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


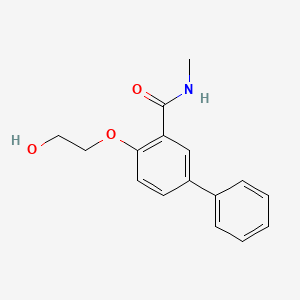
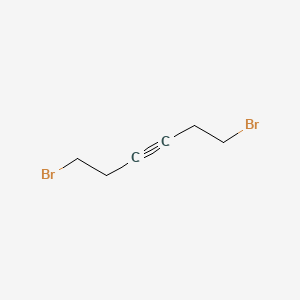
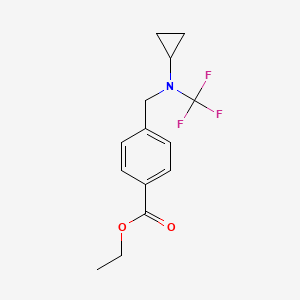
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
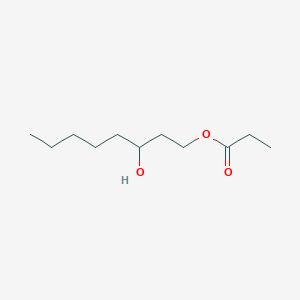

![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
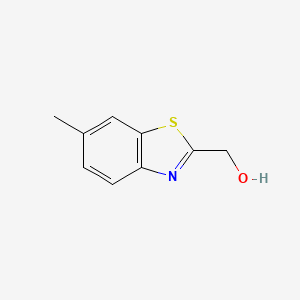
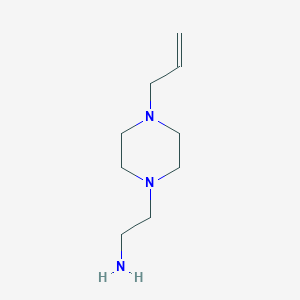
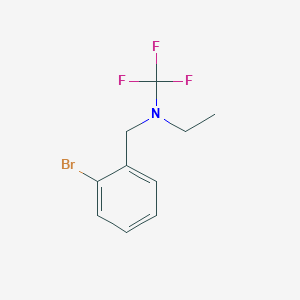
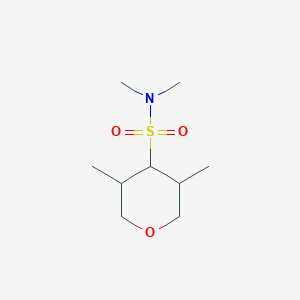
![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)
